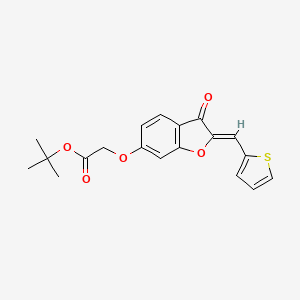
(Z)-tert-Butyl-2-((3-Oxo-2-(thiophen-2-ylmethylen)-2,3-dihydrobenzofuran-6-yl)oxy)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C19H18O5S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Imidazolderivate, wie die hier in Frage stehende Verbindung, wurden auf ihr antimikrobielles Potenzial untersucht. Diese Verbindungen können das Wachstum von Bakterien, Pilzen und anderen Mikroorganismen hemmen. Forscher haben Imidazol-haltige Moleküle synthetisiert und ihre Wirksamkeit gegen Krankheitserreger wie Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa und Streptococcus pyogenes evaluiert . Weitere Studien könnten die spezifischen Mechanismen untersuchen, durch die diese Verbindung ihre antimikrobielle Wirkung entfaltet.
Andere Anwendungen
Über die genannten Bereiche hinaus wurden Imidazolderivate auf ihre antipyretische, antivirale, antihelminthische und ulcerogene Aktivität untersucht. Kommerziell verfügbare Medikamente, die den 1,3-Diazolring enthalten, demonstrieren seine Vielseitigkeit in pharmazeutischen Anwendungen .
Biologische Aktivität
(Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzofuran core linked to a thiophene moiety and an isobutyrate ester group. The synthesis typically involves the condensation of a benzofuran derivative with a thiophene aldehyde under basic conditions, utilizing reagents like sodium hydroxide or potassium carbonate. The reaction can be optimized for large-scale production using continuous flow reactors to ensure high yields and purity through recrystallization or chromatographic techniques .
The biological activity of (Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is believed to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to inflammation and cancer progression.
- Receptor Modulation : It can interact with receptors in the body, modulating their activity through π-π interactions and hydrogen bonding facilitated by its unique structure .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of the compound against various pathogens. The minimal inhibitory concentration (MIC) values were determined for several bacterial strains, demonstrating significant activity:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of (Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate has been explored through in vitro studies on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.3 |
| A549 | 20.0 |
The compound displayed significant cytotoxicity against these cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against multi-drug resistant strains highlighted its potential as an alternative treatment option. The results showed that it could effectively reduce bacterial load in infected models compared to conventional antibiotics .
- Case Study on Cancer Treatment : In another investigation, (Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate was tested on xenograft models of breast cancer. The treatment resulted in significant tumor regression, supporting its application in targeted cancer therapies .
Eigenschaften
IUPAC Name |
tert-butyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-19(2,3)24-17(20)11-22-12-6-7-14-15(9-12)23-16(18(14)21)10-13-5-4-8-25-13/h4-10H,11H2,1-3H3/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCLXQBQEHZBOO-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














